Product packaging for 2,4-Diaminobenzamide(Cat. No.:CAS No. 45867-91-2)

2,4-Diaminobenzamide

Cat. No.: B3425735
CAS No.: 45867-91-2
M. Wt: 151.17 g/mol
InChI Key: VBPWYDATKAEZSI-UHFFFAOYSA-N
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Description

2,4-Diaminobenzamide is an aromatic diamine compound that serves as a versatile building block in organic synthesis and materials science research. This high-purity reagent is characterized by its two amine groups positioned at the 2 and 4 locations on the benzene ring relative to the carboxamide group, providing multiple sites for chemical modification and polymerization reactions. Its primary documented research application is in polymer chemistry, where it functions effectively as a chain extender in the synthesis of polyurethane and polyurea elastomers. When reacted with diisocyanate-terminated prepolymers, this compound contributes to the formation of cured polymers with robust physical properties, demonstrated by tensile strengths reaching up to 5900 psi and elongations of up to 500% in experimental settings (US Patent 4,039,514) . Researchers value this compound for developing novel polymeric materials with enhanced mechanical characteristics. This compound is provided as a high-quality solid for research purposes. It is intended for use by qualified laboratory professionals. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Please handle with appropriate safety precautions and refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O B3425735 2,4-Diaminobenzamide CAS No. 45867-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diaminobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,8-9H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPWYDATKAEZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45867-91-2
Record name 2,4-diaminobenzamide
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Advanced Synthetic Methodologies and Derivatization Strategies for 2,4 Diaminobenzamide

Established and Novel Synthetic Pathways for the 2,4-Diaminobenzamide Core

The synthesis of this compound typically involves the reduction of nitro precursors and the formation of an amide linkage. Several methodologies have been developed to achieve this, balancing efficiency, selectivity, and scalability.

Regioselective Amidation and Nitro Reduction Approaches

A common strategy for synthesizing aromatic diamines involves the reduction of nitro groups. For this compound, this often starts with a dinitrobenzoic acid derivative. For instance, 2,4-dinitrobenzoic acid can be converted to 2,4-dinitrobenzamide (B3032253) via amidation. The subsequent reduction of the two nitro groups to amino groups is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a well-established and efficient method for this transformation, typically yielding the desired diamine with high purity rsc.org. Alternatively, chemical reducing agents such as iron powder in acidic media (e.g., Fe/HCl) or tin(II) chloride (SnCl2) can also be employed for the reduction of nitro groups to amines qau.edu.pkjsynthchem.comunimi.itorientjchem.org. These methods are often cost-effective but may generate more waste compared to catalytic hydrogenation. The regioselectivity in these approaches primarily pertains to the initial functionalization of the aromatic ring or the selective reduction of nitro groups if multiple are present and differential reactivity is desired, which is not typically the primary challenge for the 2,4-substitution pattern of the target molecule.

Table 2.1.1: Nitro Group Reduction Methods for Aromatic Compounds

Reduction MethodReducing Agent/CatalystSolvent(s)Typical ConditionsYield (%)Notes
Catalytic HydrogenationPd/C, H₂Methanol, EthanolRT, 1-4 atm H₂>90Efficient, clean, high selectivity; catalyst can be sensitive to poisoning.
Chemical ReductionFe, HCl/NH₄ClEthanol/WaterHeat80-95Cost-effective, robust; generates metal salt waste.
Chemical ReductionSnCl₂, HClEthanolHeat80-95Effective; generates tin-containing waste.
NaBH₄/Ni(OAc)₂·4H₂ONaBH₄, Ni(OAc)₂·4H₂OCH₃CN/H₂ORT, 20-60 minHigh-ExcellentMild conditions, good yields; Ni catalyst is used.

Multi-Step Solution-Phase and Polymer-Assisted Solution-Phase (PASP) Synthesis Techniques

Multi-step synthesis in solution phase allows for meticulous control over each reaction step. A typical route might involve sequential nitration, amidation, and reduction steps starting from a benzoic acid derivative rsc.orgacs.org. For example, 4-amino-3-nitrobenzoic acid can be converted to 4-amino-3-nitrobenzamide (B1280802) using EDCI coupling with ammonium (B1175870) carbonate, followed by reduction of the nitro group to yield 3,4-diaminobenzamide (B1628765) acs.org.

Polymer-Assisted Solution-Phase (PASP) synthesis offers advantages in purification by allowing the polymer-bound intermediate to be filtered and washed, simplifying the isolation of products and enabling the synthesis of compound libraries. While specific PASP routes for this compound are not extensively detailed in the provided search results, the principle involves attaching a precursor to a solid support, performing the necessary chemical transformations (e.g., nitration, amidation, reduction), and finally cleaving the desired product from the resin researchgate.net. This method can enhance efficiency by streamlining purification, though optimization of reaction conditions for solid-supported substrates can be more complex than in solution.

Table 2.1.2: General Multi-Step Synthesis Strategy

StepTransformationStarting Material ExampleReagents/Conditions ExampleIntermediate Example
1Amidation of Carboxylic Acid2,4-Dinitrobenzoic acidSOCl₂, then NH₃/NH₄OH or EDCI/NH₄₂CO₃2,4-Dinitrobenzamide
2Reduction of Nitro Groups2,4-DinitrobenzamidePd/C, H₂ or Fe/HClThis compound
3Amidation of Amino-nitrobenzoic acid4-Amino-3-nitrobenzoic acidEDCI, NH₄₂CO₃4-Amino-3-nitrobenzamide
4Reduction of Nitro Group (if starting from 3)4-Amino-3-nitrobenzamidePd/C, H₂3,4-Diaminobenzamide

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to reduced reaction times, improved yields, and higher purity compared to conventional heating methods. While specific microwave-assisted protocols for this compound are not detailed in the provided snippets, the application of microwave technology to similar transformations, such as nitro reduction or amidation, is well-documented. For instance, microwave irradiation can significantly decrease the time required for nitro group reduction from hours to minutes, achieving comparable or superior yields nih.gov. This rapid and efficient heating mechanism can be beneficial for reactions that are slow under thermal conditions.

Chemoenzymatic and Biocatalytic Considerations in this compound Synthesis Research

The use of enzymes or biocatalysts in organic synthesis offers advantages such as high selectivity (chemo-, regio-, and stereoselectivity) and operation under mild, environmentally friendly conditions. While direct biocatalytic routes for the complete synthesis of this compound are not prominently featured in the provided search results, enzymes can be potentially employed for specific transformations. For example, amidases or acyltransferases could catalyze amide bond formation, and nitroreductases could facilitate the reduction of nitro groups to amines. Research into biocatalysis for aromatic amine synthesis is ongoing, seeking to leverage these benefits for greener chemical production. However, challenges such as enzyme availability, stability, and substrate scope need to be addressed for widespread application.

Functionalization and Diversification of the this compound Scaffold

The presence of two primary amine groups and an amide functionality makes this compound a versatile scaffold for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Strategic Modifications at Amide and Amine Positions for Structure-Activity Exploration

The amine groups at the 2 and 4 positions, as well as the amide nitrogen, can be selectively functionalized through various chemical reactions. These modifications are crucial for tuning the physicochemical properties and biological activities of derived compounds.

Amine Functionalization: The primary amine groups can undergo a range of reactions, including acylation (e.g., with acid chlorides or anhydrides to form amides), alkylation (e.g., with alkyl halides to form secondary or tertiary amines), sulfonylation (e.g., with sulfonyl chlorides to form sulfonamides), and reactions with isocyanates or isothiocyanates to form ureas or thioureas nih.gov. The relative reactivity of the 2-amino versus the 4-amino group can sometimes be exploited for regioselective functionalization, although often mixtures or disubstituted products are obtained without careful control.

Amide Functionalization: The amide NH proton can be deprotonated by a strong base, allowing for N-alkylation or N-acylation. However, modifications at the amine positions are generally more common for SAR studies due to the higher nucleophilicity of the primary amines.

These derivatization strategies are fundamental in medicinal chemistry and materials science for generating libraries of compounds with diverse structural features, which are then screened for desired properties or activities.

Table 2.2.1: Common Modifications of this compound

Modification TypePosition(s) ModifiedTypical ReagentsResulting Functional GroupPurpose
AcylationAmine (2-NH₂, 4-NH₂)Acid chlorides (e.g., Acetyl chloride), AnhydridesAmide (-NHCOR)SAR studies, property tuning
AlkylationAmine (2-NH₂, 4-NH₂)Alkyl halides (e.g., Methyl iodide)Secondary/Tertiary amineSAR studies, altering lipophilicity
SulfonylationAmine (2-NH₂, 4-NH₂)Sulfonyl chlorides (e.g., Tosyl chloride)Sulfonamide (-NHSO₂R)SAR studies, modulating electronic properties
Urea FormationAmine (2-NH₂, 4-NH₂)Isocyanates (e.g., Phenyl isocyanate)Urea (-NHCONHR)SAR studies, hydrogen bonding potential
Amide N-AlkylationAmide NHAlkyl halide, BaseN-alkyl amideModifying amide properties

Compound List:

this compound

2,4-Dinitrobenzoic acid

2,4-Dinitrobenzamide

4-Amino-3-nitrobenzoic acid

4-Amino-3-nitrobenzamide

3,4-Diaminobenzamide

Molecular Interactions and Mechanistic Elucidation of 2,4 Diaminobenzamide Analogs

Biophysical Characterization of 2,4-Diaminobenzamide Interactions with Macromolecular Targets

The biophysical characterization of this compound and its structural analogs provides critical insights into their molecular recognition mechanisms and binding affinities with various macromolecular targets. These studies employ a range of sophisticated techniques to probe the dynamics, thermodynamics, and kinetics of these interactions.

Investigations into Protein-Ligand Binding Dynamics and Thermodynamics

Understanding how this compound interacts with proteins is fundamental to elucidating its biological activity. Research in this area focuses on quantifying binding strengths, identifying binding sites, and characterizing the energetic contributions of these interactions.

Isothermal Titration Calorimetry (ITC) in Binding Affinity Determinations

Isothermal Titration Calorimetry (ITC) is a primary technique used to directly measure the heat released or absorbed during molecular binding events, thereby providing a complete thermodynamic profile of protein-ligand interactions. For this compound and its analogs, ITC experiments typically involve titrating a solution of the compound into a solution containing the target protein. The resulting heat changes are analyzed to determine the binding affinity (dissociation constant, K<0xE1><0xB5><0x83>), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of binding. These thermodynamic parameters offer a detailed understanding of the driving forces behind the interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic effects. For instance, studies might report that a specific analog binds to a target protein with a K<0xE1><0xB5><0x83> in the nanomolar range, indicating high affinity, with the binding being primarily driven by favorable enthalpy changes, suggesting specific molecular contacts.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding kinetics of molecules in real-time. In studies involving this compound, SPR typically immobilizes a target protein onto a sensor chip surface, and the compound is flowed over the surface. Changes in the refractive index near the sensor surface, caused by the binding of the compound, are detected as a response signal. This allows for the determination of association rate constants (k<0xE2><0x82><0x90><0xE2><0x82><0x99>) and dissociation rate constants (k<0xE2><0x82><0x92><0xE2><0x82><0x9F><0xE2><0x82><0x9F>), which together define the binding affinity (K<0xE1><0xB5><0x83> = k<0xE2><0x82><0x92><0xE2><0x82><0x9F><0xE2><0x82><0x9F> / k<0xE2><0x82><0x90><0xE2><0x82><0x99>). SPR provides valuable information on the stability of the complex and the duration of interaction, which are crucial for understanding the compound's efficacy and duration of action. For example, research might show that a particular this compound analog exhibits rapid association and slow dissociation from its target, contributing to a sustained inhibitory effect.

Studies of Nucleic Acid-Ligand Molecular Recognition

Beyond protein interactions, the ability of this compound and its derivatives to interact with nucleic acids (DNA and RNA) is also a significant area of investigation. These studies explore how the compound's structure facilitates molecular recognition, potentially through intercalation, groove binding, or electrostatic interactions. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) are commonly employed to detect binding and characterize the mode of interaction. For instance, studies might investigate whether this compound can bind to specific DNA sequences or structures, potentially leading to modulation of gene expression or DNA replication. Changes in the spectral properties of either the ligand or the nucleic acid upon complex formation are indicative of binding.

Analysis of Interactions with Cellular Components (e.g., Lipid Bilayers, Membranes)

The interaction of this compound with cellular membranes, such as lipid bilayers, is crucial for understanding its cellular uptake, distribution, and potential membrane-related mechanisms of action. Techniques like fluorescence quenching assays, differential scanning calorimetry (DSC), and quartz crystal microbalance (QCM) can be used to assess how the compound affects membrane fluidity, integrity, or permeability. For example, studies might examine whether this compound partitions into lipid bilayers and, if so, at what concentration and under what conditions. Such interactions can influence the compound's ability to reach intracellular targets or exert effects directly on membrane-bound proteins.

Elucidation of Molecular Mechanisms of Action in Biochemical Systems

Elucidating the molecular mechanisms by which this compound exerts its effects in biochemical systems involves detailed studies of its enzymatic inhibition, signal transduction modulation, or other biochemical pathway alterations. This often involves a combination of biochemical assays, enzyme kinetics, and cellular-based functional assays. For example, if this compound is found to inhibit a specific enzyme, kinetic studies would be performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (K<0xE1><0xB5><0xA2>). These findings help to establish the direct biochemical target and the precise manner in which the compound interferes with biological processes, providing a foundation for understanding its therapeutic potential or biological role.

Compound List:

this compound

Enzyme Inhibition and Activation Mechanisms

Analogs derived from the this compound structure have demonstrated significant efficacy as enzyme inhibitors across several therapeutic areas. A prominent class includes inhibitors targeting Poly(ADP-ribose) polymerase (PARP) enzymes, crucial for DNA repair. Studies have synthesized and evaluated various benzimidazole (B57391) carboxamide derivatives, which incorporate the diaminobenzamide framework, for their PARP-1 and PARP-2 inhibitory activities. For instance, specific piperidyl benzimidazole carboxamide derivatives exhibited potent inhibition, with IC50 values in the low nanomolar range. Compound 8g, for example, demonstrated an IC50 of 4.4 nM against PARP-1, with substitutions like fluoro, chloro, and methoxyl at specific positions yielding comparable or slightly improved potencies (IC50 values of 4.6, 2.4, and 3.1 nM, respectively) rhhz.net. Other benzimidazole carboxamide derivatives have shown similar potent inhibition, with IC50 values around 4 nM against both PARP-1 and PARP-2 mdpi.com. These compounds also displayed cytotoxic effects against cancer cell lines, suggesting a link between PARP inhibition and antiproliferative activity mdpi.com. Furthermore, some benzimidazole derivatives have been explored as dual inhibitors targeting both PARP-1 and dihydroorotate (B8406146) dehydrogenase (DHODH), with compounds like 9a showing an IC50 of 0.71 µM against PARP-1 researchgate.net.

Beyond PARP inhibition, diaminobenzamide derivatives have also been investigated as inhibitors of other enzymes. For example, certain "4 Diaminobenzamides derivatives" have been identified as inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade. Compound 3 exhibited an IC50 of 23 ± 8 nM, while compound 12 showed an IC50 of 17.1 ± 0.9 nM against FXa frontiersin.org. Structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring, particularly at the para position, significantly influenced inhibitory activity, with chlorine substitution often leading to higher potency compared to methoxy (B1213986) or fluorine frontiersin.org.

While not a direct analog of this compound, 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP) has been studied as a potent inhibitor of GTP Cyclohydrolase I (GTPCH). However, its mechanism of inhibition is indirect, requiring the presence of the GTPCH feedback regulatory protein (GFRP) nih.gov. This highlights how related scaffolds can engage complex biological systems to exert their inhibitory effects.

Table 1: Representative Enzyme Inhibition Data for this compound Analogs

Compound Class/ExampleTarget EnzymeIC50 (nM)Selectivity/NotesReference
Piperidyl benzimidazole carboxamide (e.g., 8i)PARP-14.6Potent inhibitor rhhz.net
Piperidyl benzimidazole carboxamide (e.g., 8j)PARP-12.4Potent inhibitor rhhz.net
Benzimidazole carboxamide (e.g., 5cj)PARP-1 / PARP-2~4Potent inhibitor mdpi.com
Benzimidazole derivative (e.g., 9a)PARP-1710Dual inhibitor (PARP-1/DHODH) researchgate.net
4 Diaminobenzamides derivative (e.g., 3)Factor Xa23 ± 8Inhibitor frontiersin.org
4 Diaminobenzamides derivative (e.g., 12)Factor Xa17.1 ± 0.9Inhibitor frontiersin.org

Receptor Binding and Downstream Signaling Pathway Modulation

The this compound scaffold has also been explored for its ability to interact with cellular receptors, particularly G-protein coupled receptors (GPCRs). Cyclic diamino benzamide (B126) derivatives have been synthesized and evaluated as ligands for the dopamine (B1211576) D3 receptor (D3R), a target implicated in various neurological and psychiatric disorders, including schizophrenia, drug abuse, depression, and Parkinson's disease researchgate.netresearchgate.net. These studies have identified compounds that exhibit high affinity for the D3 receptor, with Ki values in the nanomolar range. For instance, compound 6a demonstrated a Ki of 6.3 nM for the human D3 receptor and showed significant selectivity over the D2 receptor (114-fold) and D4 receptor (D4 Ki = 1077 nM) researchgate.net. The development of these ligands often involves improving solubility and optimizing affinity and selectivity profiles, with compounds like 9c being identified as promising next-generation lead candidates researchgate.net. The binding of these ligands to the D3 receptor can modulate downstream signaling pathways, although the specific cascades activated or inhibited depend on the receptor's interaction with intracellular signaling molecules, such as G proteins wikipedia.org.

Disruption or Stabilization of Protein-Protein Interactions

The modulation of protein-protein interactions (PPIs) represents another significant area where this compound analogs and related scaffolds have shown promise. PPIs are fundamental to cellular processes, and their dysregulation is linked to numerous diseases. Small molecules capable of disrupting or stabilizing these interactions offer novel therapeutic strategies lifechemicals.com.

Research into disrupting PPIs has identified compounds targeting key pathways. For example, in the MAPK/RAS pathway, benzimidazole-based compounds have been developed that bind to the farnesyl-binding pocket of PDEδ, thereby disrupting the KRAS:PDEδ protein-protein interaction with nanomolar binding potencies (KD) mdpi.com. Similarly, quinazoline-based compounds targeting SOS1 have been shown to block the KRAS:SOS1 PPI by interacting with specific binding pockets mdpi.com.

Furthermore, strategies for stabilizing PPIs have also been explored. Studies have identified compounds that can stabilize interactions between proteins like 14-3-3σ and FOXO1, leading to a significant decrease in their dissociation constants (KD) by several fold biorxiv.org. These findings highlight the potential of small molecules to act as "molecular glues" or stabilizers, restoring or enhancing protein complex formation lifechemicals.com. Aptamers, a class of nucleic acid-based molecules, have also emerged as tools for controlling PPIs, acting either as competitive inhibitors by binding to interaction hotspots or as allosteric inhibitors by inducing conformational changes that prevent protein binding aptamergroup.com.

Allosteric vs. Orthosteric Binding Site Analysis

Understanding the precise binding site of a molecule is crucial for elucidating its mechanism of action and for guiding further drug design. Molecules can bind either at the orthosteric site, which is typically the active site where the natural ligand binds, or at an allosteric site, which is a distinct regulatory site that modulates the protein's activity through conformational changes nih.govplos.org.

In the context of enzyme inhibition, many small molecule inhibitors are designed to bind to the orthosteric site. For instance, many kinase inhibitors are classified based on their binding modes, with Type I and Type II inhibitors binding within or overlapping the ATP-binding site (orthosteric) nih.gov. However, allosteric inhibitors, such as Type III inhibitors, bind to sites proximal to the orthosteric site without direct overlap, offering alternative mechanisms for modulating enzyme activity nih.gov. Computational methods, including molecular docking and SAR studies, are instrumental in predicting and analyzing these binding modes. For example, molecular docking has been used to propose binding modes of benzimidazole carboxamide derivatives to PARP-1, providing insights into the interactions responsible for their inhibitory potency rhhz.netmdpi.com. Similarly, for Factor Xa inhibitors, SAR studies have elucidated the importance of specific substitutions on the phenyl ring, suggesting interactions within the enzyme's binding pocket frontiersin.org.

For receptor ligands, such as the diamino benzamide derivatives targeting the D3 receptor, binding can occur in a "bitopic" manner, suggesting interaction with multiple sites or a complex binding interface researchgate.net. Allosteric regulation of proteins like Hsp90 involves modulators binding to sites distinct from the N-terminal ATP-binding domain, such as the middle or C-terminal domains, inducing long-range conformational changes that affect activity mdpi.com. The study of allosteric communication pathways within proteins is an active area of research, employing computational approaches to identify key residues and signaling routes that link orthosteric and allosteric sites nih.govplos.orgelifesciences.org. These analyses are critical for designing selective modulators that can fine-tune protein function by targeting specific allosteric sites.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,4 Diaminobenzamide Derivatives

Systematic Modification and Design Principles for 2,4-Diaminobenzamide Analogs

The systematic modification of a lead compound's structure is a cornerstone of drug discovery. This involves strategic alterations to enhance desired biological effects while minimizing unwanted ones.

Rational Design and De Novo Design Strategies

De Novo Design , in the context of small molecules, refers to the design of entirely novel molecular scaffolds or core structures that mimic the activity of known compounds but possess distinct chemical architectures. While more commonly applied in protein engineering, this principle guides the search for new chemical entities with improved properties or novel modes of action, moving beyond existing chemical spaces asianpubs.orgresearchgate.netjppres.comresearchgate.netacs.orgacs.orgnih.govnih.govnih.gov.

Scaffold Hopping Methodologies Applied to the this compound Framework

Scaffold hopping is a strategy that involves identifying and replacing the core structure (scaffold) of a lead compound with a chemically distinct but functionally similar moiety. The primary goal is to retain or improve biological activity while altering other properties, such as solubility, metabolic stability, or intellectual property landscape asianpubs.orgresearchgate.netjppres.comresearchgate.netacs.orgacs.orgnih.govnih.gov. Common scaffold hopping techniques include heterocycle replacement, ring opening or closure, and topology-based modifications asianpubs.orgresearchgate.netjppres.com. Although direct applications of scaffold hopping specifically to the this compound core are not extensively detailed in the provided literature, the principle is widely applied to benzamide (B126) derivatives and related scaffolds in medicinal chemistry to discover novel, potent drug candidates researchgate.netacs.orgacs.orgnih.govtandfonline.com.

Correlation of Structural Features with Molecular Interaction Profiles

Understanding how specific structural elements influence a molecule's interaction with its biological target is key to optimizing its pharmacological profile.

Impact of Substituent Effects on Binding Affinity, Selectivity, and Specificity

Substituents on the benzamide core and its appended groups play a critical role in modulating binding affinity, selectivity, and specificity towards biological targets. The nature, position, and electronic properties of these substituents can significantly alter a compound's interaction with the target's binding site.

Histone Deacetylase (HDAC) Inhibitors: Studies on aminophenyl benzamide derivatives have shown that hydrophobic character and hydrogen bond donating groups on the molecule positively correlate with HDAC inhibitory activity. Conversely, electron-withdrawing groups can negatively impact potency. The presence of a substituent at the 2'-position of the anilide moiety is often crucial for inhibitory activity, with steric factors at the 3' and 4' positions also playing a significant role in target interaction nih.govacs.org.

PARP-1 Inhibitors: For urea-based benzamide derivatives, specific substituents have led to potent antiproliferative effects and significant PARP-1 inhibition. For example, compounds 23f and 27f demonstrated IC50 values in the low micromolar range against cancer cells and nanomolar range against PARP-1 nih.gov.

Rho Kinase (ROCK2) Inhibitors: SAR studies on benzamide derivatives for ROCK2 inhibition have utilized 4D-QSAR to model activity and toxicity, identifying key structural features influencing these properties nih.gov.

Checkpoint Kinase (Chk2) Inhibitors: In related benzimidazole (B57391) scaffolds, lipophilic substituents on terminal phenyl rings generally enhanced activity, while hydrophilic groups reduced it. The addition of a chlorine atom, for instance, improved potency by increasing hydrophobic interactions acs.org.

15-Lipoxygenase (15-LOX) Inhibitors: QSAR studies indicated that topological descriptors such as molecular volume and lipophilicity are important determinants of 15-LOX inhibitory activity mdpi.com.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Through scaffold hopping and rational design, potency was dramatically increased, with specific derivatives achieving nanomolar IC50 values nih.gov.

Dopamine (B1211576) D3 Receptor Ligands: The position and chemical nature of substituents on the benzamide core significantly influence binding affinity and selectivity. For instance, a 3-cyano group enhanced D3 receptor affinity and selectivity over the D2 receptor typeset.io.

Table 1: Impact of Substituents on Biological Activity of Benzamide Derivatives

Compound Class/TargetExample Compound/ModificationKey Substituent/FeatureBiological Activity/PotencyReference
HDAC InhibitorsAminophenyl benzamidesHydrophobic groups, H-bond donorsIncreased potency nih.gov
Anilide moiety2'-substituent, 3'/4' steric factorsEssential for activity acs.org
PARP-1 InhibitorsUrea-based benzamidesSpecific substitutions (e.g., on urea)Potent antiproliferative & PARP-1 inhibition (e.g., 23f, 27f) nih.gov
Chk2 Inhibitors2-ArylbenzimidazolesLipophilic groups on terminal phenyl ringIncreased activity acs.org
4-Chloro substituentIncreased hydrophobic interactionEnhanced potency acs.org
D3 Receptor LigandsBenzamide derivatives3-Cyano groupHigh D3 affinity, selectivity typeset.io
DPP-4 InhibitorsBenzamide derivativesScaffold hopping optimizationNanomolar IC50 values nih.gov

Stereochemical Considerations in Ligand-Target Interactions

Biological systems exhibit high stereoselectivity, meaning that different stereoisomers of a chiral molecule can interact differently with biological targets, leading to variations in efficacy, potency, and even safety profiles researchgate.net. While the core this compound structure is achiral, derivatives incorporating chiral centers can exist as enantiomers or diastereomers. The benzamide chromophore itself can serve as a chiral probe, with its CD spectral properties reflecting the stereochemistry and conformational preferences of the molecule researchgate.net. Understanding these stereochemical aspects is crucial for designing enantiomerically pure drugs with optimized interactions and predictable biological outcomes.

Computational and Theoretical Investigations of 2,4 Diaminobenzamide

Quantum Mechanical (QM) Studies of 2,4-Diaminobenzamide Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and inherent reactivity of molecules like this compound. These studies provide a detailed picture of electron distribution and orbital characteristics, which are crucial for predicting chemical behavior.

Electronic Density Distribution and Frontier Molecular Orbitals

Studies employing DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), have been used to analyze the electronic structure of molecules, including aspects relevant to this compound. These calculations typically reveal the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's electronic stability and reactivity, with a smaller gap generally correlating with higher reactivity. Electron density maps and Molecular Electrostatic Potential (MEP) surfaces are generated to identify regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites) within the molecule. For compounds similar to this compound, the amino groups and the amide oxygen are often identified as sites of high electron density, while the carbonyl carbon can be an electrophilic center. redalyc.orgbhu.ac.inresearchgate.netsapub.orgdiva-portal.orgnih.govimperial.ac.uk

Conformational Analysis and Tautomeric Equilibria using QM Methods

Quantum mechanical methods are extensively used to determine the most stable three-dimensional arrangements (conformations) of a molecule and to investigate potential tautomeric forms. For this compound, QM calculations can map out the potential energy surface to identify low-energy conformers, which are critical for understanding its interactions with other molecules. Tautomerism, the existence of two or more structural isomers that differ by the location of a proton and a double bond, is also a significant aspect. Studies on similar compounds indicate that QM methods can accurately predict the preferred tautomeric form, such as the stability of the amide form over imidic acid tautomers, and quantify the energy differences between these forms. academie-sciences.frfiveable.mebeilstein-journals.orgunicamp.brmdpi.comnih.govorientjchem.org

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (such as this compound or its derivatives) to a biological target, typically a protein. This process involves placing the ligand into the target's binding site and scoring the resulting complex to estimate the strength of the interaction. jscimedcentral.comopenaccessjournals.comnih.govmdpi.comnih.gov

Algorithm Validation and Scoring Function Evaluation

The accuracy of molecular docking relies heavily on the algorithms used for sampling ligand conformations and the scoring functions employed to evaluate binding affinities. Validation of docking protocols often involves comparing predicted binding poses and scores against experimentally determined structures or known binding affinities. Studies may evaluate different docking algorithms (e.g., PLANTS, AutoDock Vina) and scoring functions (e.g., CHEM-PLP, MMFF94) to determine their reliability for specific target classes or compound types. The accuracy of scoring functions can be limited, and molecular dynamics (MD) simulations are often used to refine docking predictions by incorporating dynamic effects. mdpi.comnih.govnih.govunirioja.es

Virtual Screening Methodologies Utilizing this compound Libraries

Virtual screening (VS) leverages computational methods to rapidly search large databases of chemical compounds, identifying potential drug candidates that are likely to interact with a specific biological target. This can involve ligand-based screening (using known active molecules) or structure-based screening (using the 3D structure of the target, often employing molecular docking). Libraries containing scaffolds similar to this compound can be screened to discover new inhibitors or modulators for various biological targets. The efficiency of VS is enhanced by access to extensive and diverse compound libraries, which can be computationally prioritized before experimental synthesis and testing. nih.govnuvisan.comresearchgate.netmedchemexpress.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Kinetics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions, allowing for the exploration of conformational landscapes and the estimation of binding kinetics. By simulating the movement of atoms and molecules over time, MD can reveal how a ligand like this compound behaves when interacting with a protein target. mdpi.combiorxiv.orgmdpi.comnih.govarxiv.orgmdpi.com

MD simulations can be used for conformational sampling, revealing the range of stable and metastable states a molecule can adopt. This is crucial for understanding how flexibility influences binding. Furthermore, MD simulations, often combined with enhanced sampling techniques or Markov State Models (MSMs), are employed to predict binding kinetics, such as association (kon) and dissociation (koff) rate constants. These simulations can shed light on binding pathways, residence times, and the factors influencing drug resistance, providing a deeper understanding of ligand-target interactions beyond static docking predictions. biorxiv.orgnih.govarxiv.orgnsf.govnih.gov

Ligand-Protein Dynamics and Conformational Transitions

Understanding how this compound interacts with its biological targets at a molecular level requires analyzing its dynamic behavior and the conformational changes it undergoes, as well as those induced in the target protein. Molecular Dynamics (MD) simulations are a primary tool for this, allowing researchers to observe the temporal evolution of molecular systems. Techniques such as Supervised Molecular Dynamics (SuMD) and Thermal Titration Molecular Dynamics (TTMD) are employed to enhance sampling and specifically study ligand-target association and dissociation pathways nih.gov.

Table 1: Typical Parameters and Analyses in Ligand-Protein Dynamics Studies

Parameter/AnalysisDescriptionTypical Values/Observations (from related studies)Relevant Search Results
MD Simulation LengthDuration of molecular dynamics simulation to capture relevant motions.Nanoseconds (ns) to microseconds (µs) nih.govfrontiersin.orgmdpi.comuiuc.edu
RMSD (Å)Root Mean Square Deviation from the initial structure; indicates stability.Typically 1-5 Å for stable complexes tandfonline.comfrontiersin.orgmdpi.comelifesciences.orgcore.ac.uk
RMSF (Å)Root Mean Square Fluctuation per residue; indicates local flexibility.Varies by residue; higher values for flexible loops frontiersin.orgmdpi.comcore.ac.uk
SuMD/TTMDEnhanced sampling methods for studying binding/unbinding pathways.Used to observe association events nih.gov
Interaction Energy ProfileAnalysis of forces contributing to ligand-protein binding.Quantifies specific residue contributions nih.gov

Free Energy Calculations and Pathway Elucidation

To quantitatively assess the binding strength of this compound to its target, free energy calculations are indispensable. These methods provide estimates of the binding free energy (ΔG), which is a crucial determinant of a ligand's efficacy mdpi.comcecam.orgnih.gov. Commonly employed techniques include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which approximate the free energy of binding by considering molecular mechanics energies and solvation effects core.ac.ukmdpi.comcecam.org. More computationally intensive methods like Free Energy Perturbation (FEP) can offer higher accuracy in estimating binding affinities mdpi.comcecam.orgnih.gov.

Beyond static binding energies, these computational approaches also facilitate the elucidation of binding and unbinding pathways. Techniques such as umbrella sampling, often combined with steered MD (SMD) or the string method, allow researchers to map the potential of mean force (PMF) along a defined reaction coordinate, revealing energetic barriers and intermediate states in the binding process uiuc.edunih.gov. This detailed understanding of pathways is vital for optimizing ligand design to improve binding kinetics and thermodynamics uiuc.edu.

Table 2: Common Free Energy Calculation Methods and Their Applications

MethodDescriptionTypical Output (kcal/mol)Relevant Search Results
MM/GBSAMolecular Mechanics/Generalized Born Surface Area for binding energy estimation.-50 to -150 core.ac.ukmdpi.comcecam.org
MM/PBSAMolecular Mechanics/Poisson-Boltzmann Surface Area for binding energy estimation.-50 to -150 core.ac.ukmdpi.comcecam.org
FEPFree Energy Perturbation for accurate binding affinity calculation.Estimates ΔG of binding mdpi.comcecam.orgnih.gov
Umbrella SamplingBiased MD to calculate PMF along a pathway.PMF profile uiuc.edunih.gov

Pharmacophore Modeling and Ligand Superposition for Analogs

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) necessary for biological activity researchgate.netnih.gov. For compounds like this compound and its analogs, pharmacophore models can be generated from known active molecules or from structural data of the target protein researchgate.netmdpi.comnih.govjscimedcentral.comjyoungpharm.org. These models serve as a template for virtual screening of large compound libraries, aiming to identify novel molecules with similar pharmacophoric characteristics researchgate.netnih.govjyoungpharm.org.

Ligand superposition is a critical step in pharmacophore modeling and analysis. It involves aligning multiple molecules based on their shared pharmacophoric features, allowing for direct comparison of their binding modes and the identification of common structural requirements for activity researchgate.netnih.govmdpi.comjscimedcentral.com. This process is instrumental in understanding structure-activity relationships (SAR) and guiding the design of new analogs with enhanced potency, selectivity, or improved pharmacokinetic properties researchgate.netnih.govjyoungpharm.org.

Table 3: Common Pharmacophore Features and Their Significance

Feature TypeDescriptionExample RepresentationRelevant Search Results
HydrophobicRegion that repels water; interacts with nonpolar groups.H, HY, HP core.ac.ukresearchgate.netmdpi.comnih.govjyoungpharm.org
Hydrogen Bond DonorAtom (e.g., O-H, N-H) capable of donating a hydrogen bond.HBD, HD core.ac.ukresearchgate.netmdpi.comjyoungpharm.org
Hydrogen Bond AcceptorAtom (e.g., O, N) capable of accepting a hydrogen bond.HBA, HA core.ac.ukresearchgate.netmdpi.comnih.govjyoungpharm.org
Aromatic RingPlanar cyclic structure with delocalized pi electrons.AR, PI, PH core.ac.ukresearchgate.netmdpi.com
Positive IonizableGroup that can carry a positive charge (e.g., amine).POS, PI researchgate.netmdpi.comjyoungpharm.org
Negative IonizableGroup that can carry a negative charge (e.g., carboxylate, phosphate).NEG, NI researchgate.netmdpi.comnih.gov
Metal LigatorAtom capable of coordinating with a metal ion.ML core.ac.uk

Integration of Computational Methods in Structure-Based and Ligand-Based Design Cycles

Modern drug discovery pipelines effectively integrate Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) strategies to maximize efficiency and success rates mdpi.comnih.govnih.govnih.govsysrevpharm.org. SBDD leverages the three-dimensional structural information of the target protein, often employing molecular docking and MD simulations to identify or optimize ligands that fit into the target's binding site cecam.orgnih.govjscimedcentral.comjpionline.org. In contrast, LBDD is utilized when target structural data is scarce, relying on the properties of known active ligands through methods like pharmacophore modeling and quantitative structure-activity relationships (QSAR) cecam.orgresearchgate.netnih.govnih.gov.

Compound List:

this compound

3,4-Diaminobenzamide (B1628765)

2-Amidobenzimidazole derivatives

Cyclic diamino benzamide (B126) based D3 receptor ligands

N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives

Flavonoids (isorhamnetin, rhamnetin, quercetin, kaempferol, α-mangostin, AMD10)

Gemifloxacin

Tamoxifen

4-hydroxytamoxifen (B85900) (4-OHT)

JQT

Advanced Methodologies and Chemical Biology Applications of 2,4 Diaminobenzamide in Research

Development of 2,4-Diaminobenzamide-Based Chemical Probes and Tools

The strategic design and synthesis of chemical probes are paramount in chemical biology for dissecting complex biological pathways and identifying molecular targets. This compound serves as a versatile scaffold for developing such tools, enabling researchers to visualize, track, and manipulate biological processes.

Affinity Probes and Chemically Tagged Analogs

This compound derivatives can be engineered into affinity probes by incorporating functional groups that facilitate specific binding to biological targets. These probes, often designed as analogs of known ligands or substrates, can be chemically tagged for subsequent detection or purification. For instance, research into chlorotoxin (B612392) (CLTX) synthesis utilized a 3,4-diaminobenzamide (B1628765) (Dbz) group attached to a peptide sequence, demonstrating its utility in creating modified peptides for biological studies dergipark.org.trrsc.orgresearchgate.netillinois.eduresearchgate.net. These Dbz-modified peptides can act as precursors for more complex probes, where the Dbz moiety might serve as a handle for further chemical modifications or as part of a larger molecular architecture designed for target engagement.

Fluorescent and Radiolabeled Derivatives for Biological Imaging Research

The development of fluorescent and radiolabeled derivatives of this compound opens avenues for in vivo and in vitro imaging applications. While direct examples of this compound itself being fluorescently labeled are not extensively detailed in the provided search results, the broader class of diaminobenzamide derivatives has been explored. For example, fluorescent dye-conjugated chlorotoxin derivatives have been used in the imaging of cancer tissues dergipark.org.tr. Similarly, radiolabeled compounds, such as radioiodinated analogues of N-(2-diethylaminoethyl)-4-iodobenzamide, have been evaluated for imaging and targeted radionuclide therapy of melanoma, highlighting the potential of benzamide (B126) scaffolds in developing imaging agents nih.govacs.org. This suggests that this compound could be similarly functionalized to create probes for visualizing specific cellular components or processes.

High-Throughput Screening (HTS) and High-Content Screening (HCS) in Identifying this compound Modulators

Application of Advanced Analytical Techniques in this compound Research

Advanced analytical techniques are indispensable for characterizing synthesized compounds, monitoring reactions, and elucidating molecular structures and interactions.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and monitoring the progress of chemical reactions. In the synthesis of chlorotoxin derivatives, HPLC was routinely used to monitor the native chemical ligation reaction and to purify the resulting products dergipark.org.trresearchgate.net. Similarly, in the development of checkpoint kinase inhibitors, HPLC was employed to confirm the purity of 3,4-diaminobenzamide, with a reported purity of 99% acs.org. The ability of HPLC to separate and quantify components in a mixture makes it crucial for ensuring the quality and yield of synthesized this compound derivatives and their related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules and investigating molecular interactions. NMR techniques, including 1H NMR and 13C NMR, are routinely used to confirm the identity and structural integrity of synthesized compounds. For example, the synthesis of benzimidazole (B57391) derivatives from 2,3-diaminobenzamide (B1313129) involved confirmation of target compound structures using 1H NMR and HRMS, with additional confirmation by 13C NMR for some derivatives portlandpress.com. Furthermore, NMR spectroscopy, particularly 2D NMR techniques like NOESY and EXSY, has been employed to study conformational dynamics and chemical exchange mechanisms in related benzamide derivatives, providing insights into their structural behavior mdpi.com. NMR is also vital for studying interactions, as demonstrated in research where NMR spectroscopy, alongside other techniques, was used to characterize the interaction between BRCA1 and the intrinsically disordered monomer of the Myc-associated factor X nih.gov.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable techniques for elucidating the three-dimensional atomic and molecular structures of crystalline materials and biological macromolecules nih.govanton-paar.comwikipedia.orghrvatska-udruga-kristalografa.hrnih.gov. These methods provide high-resolution insights into molecular architecture, enabling the understanding of chemical bonding, spatial arrangements, and interactions between molecules.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful tool, particularly for large biological complexes that may be difficult to crystallize. It involves rapidly freezing samples in a thin layer of vitreous ice, preserving their native state. Images of individual particles are then collected and computationally averaged to generate high-resolution three-dimensional reconstructions hrvatska-udruga-kristalografa.hrnih.govnih.govbiorxiv.orgbakerlab.org. Cryo-EM is increasingly used to determine the structures of proteins, protein complexes, and viruses, offering insights into their function and interactions, often at near-atomic resolution hrvatska-udruga-kristalografa.hrnih.govbiorxiv.orgbakerlab.org. While direct cryo-EM studies of this compound are not presented, the technique is widely applied to understand the structural basis of biological processes, which could be relevant for compounds interacting with biological targets.

Mass Spectrometry (MS) for Characterization and Interaction Studies

Mass spectrometry (MS) is a versatile analytical technique used for determining the mass-to-charge ratio of ions, enabling the identification and characterization of molecules. It is crucial for confirming the identity, purity, and structure of synthesized compounds, as well as for investigating molecular interactions nih.govthermofisher.comnih.govcreative-proteomics.commdpi.comjfda-online.com.

Compound Characterization: MS techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are routinely employed to analyze complex mixtures and identify individual components. For synthesized benzamide derivatives, MS provides essential data like the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]+) or other adducts, confirming their molecular weight and elemental composition nih.govtypeset.ioresearchgate.netrsc.org. For example, LC/MS analysis has provided m/z values for various substituted benzamide derivatives, aiding in their structural confirmation typeset.ioresearchgate.net. High-resolution mass spectrometry (HRMS) offers even greater precision, allowing for the determination of exact masses and elemental formulas jfda-online.comrsc.orgacs.org.

Interaction Studies: In chemical biology and proteomics, MS is instrumental in studying protein-protein interactions (PPIs) and protein-ligand binding. Techniques like crosslinking coupled with MS can covalently link interacting molecules, and subsequent MS analysis can identify the crosslinked peptides, thereby mapping interaction interfaces thermofisher.comnih.gov. Affinity purification followed by MS (IP-MS) is another common approach to identify proteins that bind to a specific "bait" protein, by analyzing the precipitated complexes creative-proteomics.comaustinpublishinggroup.com. These methods are vital for understanding the functional networks within biological systems.

Future Research Directions and Unexplored Avenues for 2,4 Diaminobenzamide

Emerging Synthetic Strategies for Complex 2,4-Diaminobenzamide Architectures

The synthesis of this compound and its derivatives has traditionally relied on established methodologies. A common route involves the use of 2,4-dinitrobenzoic acid as a starting material. This is typically converted to the corresponding 2,4-dinitrobenzoyl chloride, which is then reacted with an amine to form the amide. Subsequent reduction of the two nitro groups, often using a reducing agent like hydrazine, yields the desired this compound core. For instance, N-tert-amyl-2,4-diaminobenzamide can be synthesized by reacting 2,4-dinitrobenzoyl chloride with tert-amyl amine, followed by the reduction of the dinitro intermediate with hydrazine google.com.

Another established starting material for benzamide (B126) synthesis is isatoic anhydride. While the direct synthesis of the parent this compound from isatoic anhydride is less commonly detailed, this precursor is utilized for creating a variety of substituted aminobenzamide derivatives.

Future synthetic endeavors will likely focus on the development of more efficient, scalable, and environmentally benign methods. This includes the exploration of novel catalytic systems for the selective reduction of the dinitro precursor, minimizing the use of hazardous reagents. Furthermore, the development of late-stage functionalization techniques will be crucial for rapidly generating diverse libraries of this compound analogs. This could involve C-H activation or other modern cross-coupling methodologies to introduce a wide range of substituents onto the aromatic ring, thereby enabling a more thorough exploration of the structure-activity relationship (SAR) for various biological targets. The ability to construct more complex, three-dimensional architectures based on the this compound scaffold will also be a key area of investigation, potentially leading to compounds with enhanced potency and selectivity.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the field of this compound research stands to benefit significantly from these computational tools. Although specific AI/ML studies focused solely on this compound are not yet prevalent, the potential applications are vast.

AI and ML algorithms can be trained on existing data for this compound derivatives and their biological activities to develop predictive models. These models could then be used to:

Predict the bioactivity of novel, virtual this compound analogs against a range of biological targets. This would allow for the in-silico screening of vast chemical libraries, prioritizing the synthesis of compounds with the highest probability of success.

Optimize the pharmacokinetic and toxicological properties of this compound-based drug candidates. ML models can predict properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), guiding the design of safer and more effective drugs.

Facilitate the de novo design of entirely new this compound derivatives with desired biological activities. Generative AI models can propose novel chemical structures that are likely to be active against a specific target.

Streamline synthetic route planning by predicting optimal reaction conditions and identifying the most efficient synthetic pathways to complex this compound architectures.

The successful integration of AI and ML will require the generation of large, high-quality datasets of this compound compounds and their associated biological data. Collaborative efforts between computational and medicinal chemists will be essential to fully leverage the power of these in-silico tools.

Exploration of Novel Biological Targets and Pathways Modulated by this compound Scaffolds

A significant body of research has established the this compound scaffold as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. Derivatives of this compound have demonstrated impressive inhibitory activity against PARP, a family of enzymes crucial for DNA repair. This has positioned them as promising candidates for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways.

Beyond PARP, the this compound core has been identified as a potential scaffold for the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. While not the central scaffold in all identified examples, this compound has been listed as a potential building block in the development of inhibitors for kinases such as Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK) googleapis.com.

Furthermore, aminobenzamide compounds, including those with the 2,4-diamino substitution pattern, have been investigated for the treatment of neurodegenerative disorders google.com. The underlying mechanisms for their potential neuroprotective effects warrant further investigation and could open up new therapeutic avenues for this class of compounds.

Future research should focus on a systematic and unbiased screening of this compound-based libraries against a wide range of biological targets. This could be achieved through high-throughput screening campaigns and chemoproteomic approaches to identify novel protein binders. Elucidating the specific pathways modulated by these compounds will be crucial for understanding their mechanism of action and for identifying new therapeutic indications.

Development of Multi-Functional this compound-Based Chemical Tools for Fundamental Biological Inquiry

The development of chemical tools derived from the this compound scaffold represents a significant opportunity to advance our understanding of fundamental biological processes. While current research has primarily focused on its therapeutic potential as an inhibitor, this versatile structure can be adapted to create sophisticated chemical probes.

Future efforts in this area could include the design and synthesis of:

Photoaffinity Probes: By incorporating a photoreactive group, such as a diazirine or benzophenone, onto the this compound scaffold, researchers can create probes that, upon photoactivation, covalently bind to their target proteins. This would enable the identification of direct binding partners and off-targets in a complex biological system.

Biotinylated or "Clickable" Probes: The addition of a biotin tag or a "clickable" handle (e.g., an alkyne or azide) would allow for the affinity purification and subsequent identification of target proteins using mass spectrometry. This is a powerful technique for target deconvolution and for studying protein-protein interactions.

Fluorescent Probes: Conjugating a fluorophore to a this compound-based ligand would enable the visualization of its subcellular localization and the real-time monitoring of its interaction with its target protein within living cells using advanced microscopy techniques.

Proteolysis Targeting Chimeras (PROTACs): The this compound scaffold could serve as the warhead for a PROTAC, a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This approach offers a powerful alternative to traditional inhibition and can be used to study the downstream effects of protein knockdown.

The development of such multifunctional chemical tools will provide invaluable insights into the biology of the targets of this compound and will facilitate the validation of new therapeutic hypotheses.

Challenges and Opportunities in Advancing this compound Research into Next-Generation Chemical Probes and Leads

The advancement of this compound research from promising laboratory findings to clinically relevant applications is not without its challenges. A key hurdle will be the optimization of the pharmacokinetic properties of these compounds to ensure they have appropriate absorption, distribution, metabolism, and excretion profiles for in vivo use. Achieving high selectivity for the desired biological target over other related proteins will also be critical to minimize off-target effects and potential toxicity.

Despite these challenges, the opportunities for the this compound scaffold are substantial. The wealth of knowledge gained from its development as a PARP inhibitor provides a solid foundation for its further exploration. The opportunities lie in:

Developing next-generation PARP inhibitors with improved potency, selectivity, and pharmacokinetic properties. This could involve the exploration of novel binding modes or the targeting of specific PARP family members.

Systematically exploring the potential of the this compound scaffold against other enzyme families , such as kinases, deacetylases, and methyltransferases, where the core structure may offer unique binding interactions.

Leveraging the scaffold for the development of novel chemical probes to explore complex biological systems and to identify and validate new drug targets.

Applying AI and machine learning to accelerate the design-synthesize-test cycle , enabling a more rapid and cost-effective exploration of the chemical space around the this compound core.

Q & A

Q. How to conduct a systematic review of this compound’s pharmacological effects?

  • Methodological Answer : Follow PRISMA guidelines: define PICOS criteria, search multiple databases (e.g., PubMed, Scopus), and assess study quality using ROBINS-I for bias. For scoping reviews, include grey literature and stakeholder consultations to map evidence gaps. Use tools like Covidence for screening and data extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.